![molecular formula C6H6F3NOS B079273 (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 14857-19-3](/img/structure/B79273.png)
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a trifluoromethyl group and a methyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is a powder at room temperature . Its molecular weight is 233.64 . The compound’s InChI code is “1S/C6H6F3NOS.ClH/c1-3-10-5 (6 (7,8)9)4 (2-11)12-3;/h11H,2H2,1H3;1H” and its InChI key is "VMHCVILEWMQRSO-UHFFFAOYSA-N" .Scientific Research Applications
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol: acts as a PPAR agonist. PPARs are nuclear receptors involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By modulating PPAR activity, MTTM may impact central inflammation and contribute to brain health .
Anti-Inflammatory Properties
Research suggests that MTTM possesses anti-inflammatory effects. It may inhibit pro-inflammatory pathways, making it a potential candidate for managing inflammatory conditions in the central nervous system .
Antitumor Activity
Thiazoles, including MTTM, have been investigated for their antitumor properties. While specific studies on MTTM are limited, related thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Further exploration is warranted to uncover MTTM’s potential in cancer therapy .
Antimicrobial Activity
Thiazoles exhibit antimicrobial properties. Although direct studies on MTTM are scarce, related compounds have shown activity against bacteria and fungi. Researchers have synthesized various thiazole derivatives and evaluated their efficacy against microorganisms .
Photographic Sensitizers
Historically, thiazoles have been used as photographic sensitizers. Their ability to absorb light and enhance photochemical reactions makes them valuable in photography and imaging applications. While MTTM’s specific role in this field remains unexplored, its thiazole moiety suggests potential .
Industrial Applications
Thiazoles find applications in rubber vulcanization, liquid crystals, catalysts, and dyes. Although MTTM’s industrial uses are not well-documented, its thiazole structure aligns with these versatile applications .
Safety and Hazards
“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is considered harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQJWNNEXFILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650214 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol | |
CAS RN |
1000339-72-9 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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